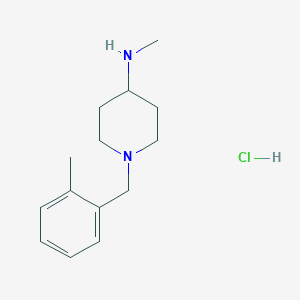![molecular formula C25H19NO7S B2789692 Methyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(4-oxochromene-2-carbonyl)amino]thiophene-3-carboxylate CAS No. 476366-98-0](/img/structure/B2789692.png)
Methyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(4-oxochromene-2-carbonyl)amino]thiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(4-oxochromene-2-carbonyl)amino]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C25H19NO7S and its molecular weight is 477.49. The purity is usually 95%.
BenchChem offers high-quality Methyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(4-oxochromene-2-carbonyl)amino]thiophene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(4-oxochromene-2-carbonyl)amino]thiophene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
This compound has been studied for its potential as an anticancer agent. The presence of the 1,3-benzodioxol moiety is significant as it is found in various natural and synthetic molecules exhibiting a broad spectrum of biological activities, including anticancer properties . Researchers have designed and synthesized derivatives based on this structure to evaluate their efficacy against different cancer cell lines, such as prostate, pancreatic, and acute lymphoblastic leukemia. These studies aim to establish structure-activity relationships and optimize the compounds for better anticancer activity.
Tubulin Polymerization Inhibition
The compound’s structure suggests that it may act on microtubules, which are crucial for cell division. By inhibiting tubulin polymerization, it could potentially serve as a microtubule-targeting agent, causing mitotic blockade and cell apoptosis. This mechanism is a leading target for anticancer agents, and the compound could contribute to the development of new therapies .
Cell Cycle Arrest and Apoptosis Induction
Further mechanistic studies on derivatives of this compound have shown that they can cause cell cycle arrest at the S phase and induce apoptosis in cancer cells. This is a critical pathway for anticancer drugs as it leads to the controlled death of cancerous cells, preventing their proliferation .
Design and Synthesis of N-Fused Heteroaryl Indoles
The compound serves as a template for the design and synthesis of 1-benzo[1,3]dioxol-5-yl-indoles bearing N-fused heteroaryl moieties. These indoles are synthesized via palladium-catalyzed C-N cross-coupling and are evaluated for their anticancer activity. The compound’s structure aids in understanding the activity of indoles against various cancer cell lines .
Structure-Activity Relationship Studies
The compound is used in structure-activity relationship (SAR) studies to understand the effect of different substitutions on biological activity. These studies help in identifying the most potent analogs and understanding the molecular basis of their activity, which is crucial for drug development .
Template for Antitubulin Agents
Based on the structure of antitubulin molecules, the compound can be used to explore the utility of indoles as anticancer agents. Antitubulin agents are known for their ability to disrupt microtubule assembly, which is a promising approach for cancer treatment. The compound’s structure provides insights into the design of new antitubulin agents .
Eigenschaften
IUPAC Name |
methyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(4-oxochromene-2-carbonyl)amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19NO7S/c1-13-21(10-14-7-8-18-19(9-14)32-12-31-18)34-24(22(13)25(29)30-2)26-23(28)20-11-16(27)15-5-3-4-6-17(15)33-20/h3-9,11H,10,12H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHIVMCSHCSKAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=O)C3=CC=CC=C3O2)CC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


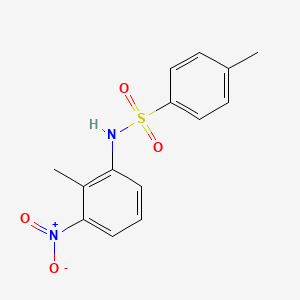

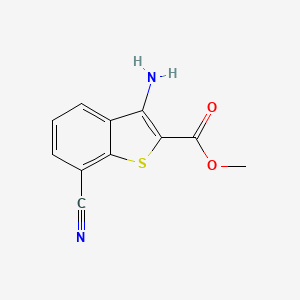
![Ethyl 4-((5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)amino)-4-oxobutanoate](/img/structure/B2789617.png)
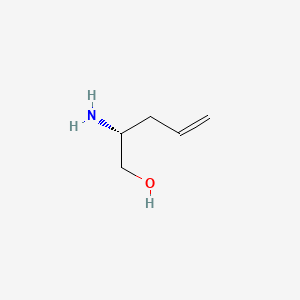
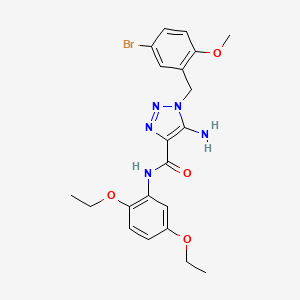

![3-((6,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2789625.png)
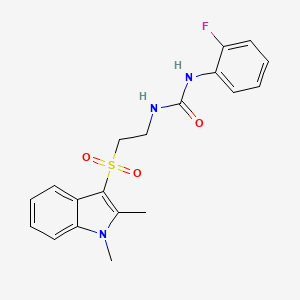
![8-[(2-hydroxyethyl)(methyl)amino]-1,3,9-trimethyl-3,9-dihydro-1H-purine-2,6-dione](/img/structure/B2789627.png)
